molecular formula C5H7BrClNO B8145546 (4-Bromofuran-2-yl)methanamine hydrochloride

(4-Bromofuran-2-yl)methanamine hydrochloride

Cat. No.: B8145546
M. Wt: 212.47 g/mol
InChI Key: HHCIUYZLPKBNJM-UHFFFAOYSA-N
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Description

(4-Bromofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7BrClNO. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the fourth position and an amine group at the second position of the furan ring. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromofuran-2-yl)methanamine hydrochloride typically involves the bromination of furan followed by the introduction of the amine group. One common method includes:

    Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromofuran.

    Amination: The 4-bromofuran is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to introduce the amine group.

    Formation of Hydrochloride Salt: The resulting (4-Bromofuran-2-yl)methanamine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of furan are brominated using automated reactors to ensure consistent quality and yield.

    Continuous Amination: The brominated product is continuously fed into reactors where it reacts with methanamine.

    Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(4-Bromofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates are employed under mild conditions.

Major Products Formed

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of (4-Hydroxyfuran-2-yl)methanamine.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromofuran-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Bromofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorofuran-2-yl)methanamine hydrochloride
  • (4-Fluorofuran-2-yl)methanamine hydrochloride
  • (4-Iodofuran-2-yl)methanamine hydrochloride

Uniqueness

(4-Bromofuran-2-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

(4-bromofuran-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCIUYZLPKBNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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